3-Bromo-5-fluoropyridine-2-sulfonyl fluoride
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Overview
Description
3-Bromo-5-fluoropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H2BrF2NO2S and a molecular weight of 258.04 g/mol . It is a fluorinated pyridine derivative, characterized by the presence of bromine, fluorine, and sulfonyl fluoride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 5-fluoropyridine, followed by sulfonylation with a sulfonyl fluoride reagent . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 3-Bromo-5-fluoropyridine-2-sulfonyl fluoride may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoropyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The sulfonyl fluoride group can be reduced to a sulfonamide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and nucleophiles.
Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, biaryl compounds, and sulfonamides, depending on the specific reaction and conditions used .
Scientific Research Applications
3-Bromo-5-fluoropyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoropyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can inhibit the activity of enzymes or modulate the function of receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: A related compound with similar structural features but lacking the sulfonyl fluoride group.
3-Bromo-2-chloropyridine-5-sulfonyl chloride: Another sulfonyl-containing pyridine derivative with different halogen substituents.
5-Fluoro-2-(p-tolyl)pyridine: A fluorinated pyridine used in similar chemical reactions.
Uniqueness
3-Bromo-5-fluoropyridine-2-sulfonyl fluoride is unique due to the presence of both bromine and fluorine atoms, as well as the sulfonyl fluoride group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
3-bromo-5-fluoropyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2NO2S/c6-4-1-3(7)2-9-5(4)12(8,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPUDFGTZPNUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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